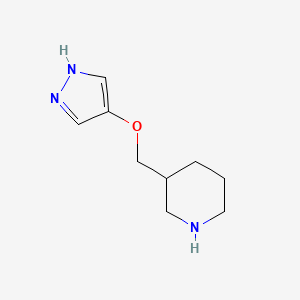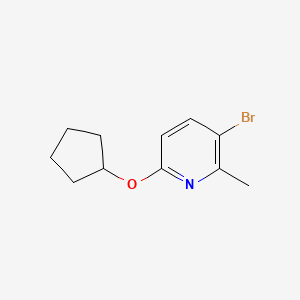
3-(Azetidin-1-yl)morpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-1-yl)morpholine-4-carbaldehyde is a heterocyclic organic compound that features both azetidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)morpholine-4-carbaldehyde typically involves the formation of the azetidine ring followed by its attachment to the morpholine ring. One common method includes the reaction of azetidine with morpholine-4-carbaldehyde under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)morpholine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-1-yl)morpholine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(Azetidin-1-yl)morpholine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine and morpholine rings can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)morpholine: Similar structure but with different substitution patterns.
2-Chloroquinoline-3-carbaldehyde: Another heterocyclic compound with different ring systems and functional groups.
Uniqueness
3-(Azetidin-1-yl)morpholine-4-carbaldehyde is unique due to its combination of azetidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Would you like more details on any specific section?
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(azetidin-1-yl)morpholine-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-4-5-12-6-8(10)9-2-1-3-9/h7-8H,1-6H2 |
InChI Key |
WXUSOEUTWPMNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2COCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)



![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)






![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
